molecular formula C10H17NO5 B15220300 (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

Cat. No.: B15220300
M. Wt: 231.25 g/mol
InChI Key: XPLRZNDPTQWMSL-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Substitution reactions can occur at the amino group or the tetrahydrofuran ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Alcohols or other reduced forms.

    Substituted Derivatives: Compounds with different substituents on the amino group or tetrahydrofuran ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the synthesis of peptide-based biomolecules.
  • Acts as a precursor for the preparation of biologically active compounds.

Medicine:

  • Intermediate in the synthesis of pharmaceuticals.
  • Potential use in drug discovery and development.

Industry:

  • Employed in the production of fine chemicals and specialty chemicals.
  • Used in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The presence of the Boc-protected amino group and the carboxylic acid functional group allows it to participate in peptide bond formation and other chemical transformations.

Comparison with Similar Compounds

    (2S,4R)-4-Aminotetrahydrofuran-2-carboxylic acid: Lacks the Boc protection on the amino group.

    (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydropyran-2-carboxylic acid: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness:

  • The presence of the Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis.
  • The tetrahydrofuran ring imparts unique chemical properties and reactivity compared to other ring systems.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1

InChI Key

XPLRZNDPTQWMSL-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](OC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.